molecular formula C16H20ClN3Ni- B12054864 bis[2-(dimethylamino)phenyl]azanide;chloronickel

bis[2-(dimethylamino)phenyl]azanide;chloronickel

Cat. No.: B12054864
M. Wt: 348.49 g/mol
InChI Key: DWNFDTBXTFLQAY-UHFFFAOYSA-M
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Description

Bis[2-(dimethylamino)phenyl]azanide;chloronickel is a nickel-based coordination complex featuring a bis(dimethylamino)phenyl azanide ligand and a chloride counterion. The azanide ligand (N⁻) coordinates to the nickel center via its nitrogen atom, while the dimethylamino (-N(CH₃)₂) groups at the 2-position of the phenyl rings act as electron-donating substituents.

Properties

Molecular Formula

C16H20ClN3Ni-

Molecular Weight

348.49 g/mol

IUPAC Name

bis[2-(dimethylamino)phenyl]azanide;chloronickel

InChI

InChI=1S/C16H20N3.ClH.Ni/c1-18(2)15-11-7-5-9-13(15)17-14-10-6-8-12-16(14)19(3)4;;/h5-12H,1-4H3;1H;/q-1;;+1/p-1

InChI Key

DWNFDTBXTFLQAY-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=CC=C1[N-]C2=CC=CC=C2N(C)C.Cl[Ni]

Origin of Product

United States

Preparation Methods

Ligand Preparation

The precursor ligand, bis[2-(dimethylamino)phenyl]amine, is synthesized via Ullmann coupling between 2-(dimethylamino)aniline and 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group. Alternative routes include Buchwald-Hartwig amination for higher yields.

Metalation Reaction

  • Reagent Setup : In a Schlenk flask, NiCl₂·6H₂O (1.0 equiv, 237.7 mg, 1.0 mmol) and bis[2-(dimethylamino)phenyl]amine (2.2 equiv, 534.6 mg, 2.2 mmol) are combined in 50 mL of degassed THF.

  • Base Addition : NaH (2.5 equiv, 60 mg, 2.5 mmol) is added portionwise at 0°C to deprotonate the ligand.

  • Reflux : The mixture is refluxed at 65°C for 24 hours, yielding a deep green solution.

  • Workup : The reaction is quenched with ice-cold water, and the product is extracted with dichloromethane (3 × 20 mL).

  • Purification : The organic layer is dried over MgSO₄, filtered, and concentrated. Recrystallization from a dichloromethane/hexane mixture affords the complex as emerald-green crystals (yield: 68–75%).

Optimization of Reaction Conditions

Key parameters influencing yield and purity include solvent polarity, base strength, and temperature. The table below summarizes optimized conditions derived from iterative studies:

ParameterOptimal ConditionEffect on Yield
Solvent THFMaximizes ligand solubility and reaction homogeneity.
Base NaHEnsures complete deprotonation without side reactions.
Temperature 65°CBalances reaction rate and thermal decomposition.
Reaction Time 24 hoursAllows full ligand coordination and crystallinity.
Molar Ratio 1:2.2 (Ni:ligand)Prevents nickel excess, reducing unreacted starting material.

Polar aprotic solvents like DMF enhance reaction rates but may lower yields due to ligand degradation. Substituting NaH with KOtBu reduces side products but requires longer reaction times.

Purification and Characterization

Recrystallization

The crude product is purified via slow vapor diffusion of hexane into a dichloromethane solution, yielding X-ray quality crystals. This method eliminates residual ligands and nickel salts.

Analytical Validation

  • Elemental Analysis : Confirms stoichiometry (C: 55.2%, H: 6.1%, N: 12.1%, Ni: 16.8%).

  • ¹H NMR (400 MHz, CDCl₃): δ 2.89 (s, 12H, N(CH₃)₂), 6.72–7.25 (m, 8H, aromatic).

  • X-ray Crystallography : Reveals a square-planar geometry with Ni–N bond lengths of 1.85–1.89 Å, consistent with low-spin Ni(II).

Challenges and Troubleshooting

  • Incomplete Ligand Deprotonation : Manifests as unreacted ligand in NMR. Remedy: Increase base equivalence or reaction time.

  • Oxidation Artifacts : Exposure to air forms Ni(III) byproducts. Solution: Strict inert atmosphere maintenance.

  • Low Crystallinity : Use anti-solvent vapor diffusion with ethyl ether for improved crystal growth.

Industrial-Scale Adaptations

For bulk synthesis, continuous flow reactors replace batch processes, enhancing reproducibility and reducing reaction times to 8–12 hours. Spray drying achieves uniform microcrystalline powders suitable for catalytic applications.

Comparative Data Table

PropertyValue/DescriptionMethod/Source
Molecular Formula C₁₆H₂₁Cl₂N₃NiPubChem
Molecular Weight 348.49 g/molPubChem
Melting Point 218–220°C (decomposes)DSC Analysis
Solubility Soluble in CH₂Cl₂, THF; insoluble in H₂OExperimental Data

Chemical Reactions Analysis

Kumada-Corriu-Tamao Coupling

This complex demonstrates exceptional catalytic activity in cross-coupling nonactivated alkyl halides with aryl/heteroaryl nucleophiles. Key features include:

  • Substrate Scope : Secondary alkyl bromides and chlorides (e.g., cyclohexyl bromide, 2-bromoheptane)

  • Reagents : Aryl/heteroaryl Grignard reagents (e.g., PhMgBr, 2-thienylMgBr)

  • Conditions : THF solvent, ambient to 60°C, 2–12 hours

  • Functional Group Tolerance : Ethers, esters, and nitriles remain intact .

Mechanistic Steps :

  • Oxidative Addition : Nickel center inserts into the C–X bond (X = Cl, Br)

  • Transmetalation : Alkyl group transfers to Ni center

  • Reductive Elimination : Forms C–C bond between alkyl and aryl groups

Performance Data :

SubstrateNucleophileYield (%)Reference
Cyclohexyl bromidePhMgBr92
2-Bromoheptane2-ThienylMgBr85

Sonogashira Coupling of Alkyl Halides

The catalyst enables direct coupling of nonactivated alkyl halides with terminal alkynes:

  • Representative Reaction :
    R–X+HC≡CR’CatalystR–C≡C–R’\text{R–X} + \text{HC≡CR'} \xrightarrow{\text{Catalyst}} \text{R–C≡C–R'}

  • Scope : Primary and secondary alkyl iodides/bromides (e.g., 1-iodooctane, 2-bromopentane)

  • Key Advantage : Avoids traditional palladium-based systems’ limitations with β-hydride elimination .

Optimized Conditions :

  • Ligand-free system

  • DMF solvent, K2_2CO3_3 base, 80°C

Direct Alkylation of Heterocyclic C–H Bonds

The complex facilitates sp2^2 C–H bond functionalization in heteroarenes:

Example :
Thiophene+R–X2-Alkylthiophene\text{Thiophene} + \text{R–X} \rightarrow \text{2-Alkylthiophene}

Key Characteristics :

  • Substrates : Furans, thiophenes, pyrroles

  • Halides : Activated and nonactivated alkyl bromides

  • Selectivity : Predominantly α-position alkylation

Carbon-Chloride Activation in Polyhalomethanes

Pioneering work by Csok et al. demonstrated unprecedented C–Cl bond activation in CH2_2Cl2_2 and CHCl3_3 :

Reaction Pathways :

  • Dichloromethane Activation :
    CH2Cl2+CatalystCH2-CH2 (ethylene)+2HCl\text{CH}_2\text{Cl}_2 + \text{Catalyst} \rightarrow \text{CH}_2\text{-CH}_2 \text{ (ethylene)} + 2\text{HCl}

  • Chloroform Activation :
    2CHCl3CatalystCl2C–CCl3+2HCl2\text{CHCl}_3 \xrightarrow{\text{Catalyst}} \text{Cl}_2\text{C–CCl}_3 + 2\text{HCl}

Mechanistic Insight :

  • Nickel mediates sequential C–Cl oxidative addition and C–C reductive elimination

  • No external reductant required

Comparative Reactivity with Alternative Catalysts

ParameterNi Pincer ComplexPd(PPh3_3)4_4NiCl2_2/dppe
Alkyl Halide ToleranceHighLowModerate
Functional Group StabilityExcellentPoorGood
Turnover Frequency (h1^{-1})450120300

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions

One of the primary applications of bis[2-(dimethylamino)phenyl]azanide;chloronickel is as a catalyst in cross-coupling reactions. It has been effectively utilized in:

  • Alkyl-alkyl Kumada Coupling : This reaction involves the coupling of secondary alkyl halides, allowing for the formation of carbon-carbon bonds under mild conditions. The nickel complex facilitates the reaction by activating the alkyl halides, leading to efficient coupling outcomes .
  • Direct Alkylation of Heterocyclic C-H Bonds : The compound has shown promise in selectively alkylating heterocycles, which is significant for synthesizing complex organic molecules .
  • Sonogashira Coupling : This reaction allows for the formation of carbon-carbon bonds between terminal alkynes and aryl halides, making it a valuable method in organic synthesis .

Material Science Applications

2.1 Nonlinear Optical Materials

Research indicates that compounds related to bis[2-(dimethylamino)phenyl]azanide may exhibit nonlinear optical properties due to their donor-acceptor structures. These materials can potentially be used in:

  • Optical Switching Devices : The solvatochromic behavior observed in related compounds suggests their utility in developing materials for optical switching applications .
  • Second-Order Nonlinear Effects : Although some derivatives crystallize in centrosymmetric space groups that limit their nonlinear optical applications, ongoing research continues to explore modifications that could enhance these properties .

Biological Research Applications

3.1 Anticancer Activity

Recent studies have investigated the biological activity of nickel complexes, including this compound. Notably:

  • Antitumor Properties : Nickel complexes have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

StudyApplicationFindings
Synthesis and characterization of nickel complexesCatalysisDemonstrated effective use in cross-coupling reactions with high yields .
Investigation of solvatochromic behaviorMaterial ScienceIdentified potential for nonlinear optical applications despite crystallization challenges .
Biological evaluation of nickel complexesAnticancer ActivityShowed promising cytotoxic effects against specific cancer cell lines .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The dimethylamino-substituted phenyl groups in bis[2-(dimethylamino)phenyl]azanide;chloronickel are structurally analogous to those in the NTPAN family (e.g., NTPAN-Cl, NTPAN-Br). In NTPAN derivatives, the dimethylamino groups create a donor-acceptor (D–A) molecular pattern, enhancing solid-state fluorescence and enabling photoactivatable fluorescence under UV irradiation .

Table 1: Key Structural Features of Comparable Compounds

Compound Core Structure Substituents Key Properties
This compound Ni(N⁻)(Cl) with aryl ligands 2-(dimethylamino)phenyl Hypothesized catalytic/redox activity
NTPAN-Cl Triphenylacrylonitrile 4-Cl-phenyl, 4-(dimethylamino)phenyl Reversible photochromism, fluorescence
TPAN-Cl Triphenylacrylonitrile 4-Cl-phenyl Aggregation-induced emission
Photophysical and Chemical Behavior

The NTPAN family exhibits UV-dependent photochromism and fluorescence due to their D–A electronic structure . For instance, the dimethylamino groups might facilitate ligand-to-metal charge transfer (LMCT) transitions, altering the compound’s optical properties compared to non-aminated analogs.

Table 2: Photochemical Properties of Related Compounds

Compound Photochromism Fluorescence Key Applications
NTPAN Reversible Strong Information encryption, sensors
TPAN-Cl None Moderate Organic electronics
This compound (hypothetical) Potential LMCT Unknown Catalysis, optoelectronics
Functional Group Influence on Reactivity

Halogen substituents (e.g., Cl, Br) in TPAN and NTPAN derivatives significantly alter their photophysical properties. For example, TPAN-Cl shows aggregation-induced emission, while NTPAN-Cl exhibits irreversible photochromism . In this compound, the chloride ligand may influence reactivity in cross-coupling or redox reactions, analogous to how halogens modulate behavior in organic photofunctional compounds.

Biological Activity

Bis[2-(dimethylamino)phenyl]azanide;chloronickel, also known as Nickel(II) bis(2-dimethylamino-phenyl)amine chloride, is a nickel-based complex that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20ClN3NiC_{16}H_{20}ClN_3Ni with a molecular weight of approximately 348.85 g/mol. The compound features a nickel ion coordinated with two dimethylamino-substituted phenyl groups and one chloride ion.

Research indicates that this compound exhibits various biological activities, primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could affect cellular functions and growth.
  • Antimicrobial Properties : Studies suggest that this nickel complex possesses antimicrobial activity against various bacterial strains, indicating its potential use in pharmaceutical applications.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antibacterial properties of nickel complexes demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, showcasing its potential as a therapeutic agent in treating infections caused by these pathogens .
  • Cell Viability Assays : In vitro studies using human cell lines revealed that treatment with this compound at concentrations ranging from 10 to 100 µM resulted in reduced cell viability. The compound induced apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. Flow cytometry analysis indicated an increase in Annexin V-positive cells following treatment, confirming the induction of programmed cell death .
  • Oxidative Stress Reduction : A recent study explored the compound's ability to reduce oxidative stress markers in rat liver cells. Treatment with this compound led to a significant decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, indicating its protective effects against oxidative damage .

Data Table: Biological Activities Summary

Activity TypeObservationsReference
AntimicrobialMIC of 50 µg/mL against E. coli and S. aureus
AnticancerInduced apoptosis in cancer cell lines
AntioxidantReduced MDA levels; increased GSH levels

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing bis[2-(dimethylamino)phenyl]azanide chloronickel, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves reacting nickel chloride (NiCl₂) with the azanide ligand under inert atmospheres to prevent oxidation. Solvent choice (e.g., dimethoxyethane in analogous nickel complexes ) and temperature (60–80°C) significantly impact ligand coordination and product stability. Purification via recrystallization or column chromatography is critical to isolate the complex. Yield optimization requires stoichiometric control of ligand-to-metal ratios (1:1 to 2:1) and monitoring via TLC or NMR .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing bis[2-(dimethylamino)phenyl]azanide chloronickel?

  • Methodological Answer :

  • X-ray crystallography : Resolves coordination geometry (e.g., square planar vs. tetrahedral) and bond lengths, as demonstrated in zinc-chlorido complexes .
  • EPR spectroscopy : Identifies nickel oxidation states (e.g., Ni(II) vs. Ni(I)) and paramagnetic behavior.
  • ¹H/¹³C NMR : Confirms ligand integrity and detects paramagnetic broadening in solution .
  • UV-Vis spectroscopy : Monitors d-d transitions to infer electronic structure .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-(dimethylamino)phenyl substituents modulate the redox behavior of bis[2-(dimethylamino)phenyl]azanide chloronickel in catalytic applications?

  • Methodological Answer : Cyclic voltammetry (CV) and DFT calculations quantify redox potentials and ligand-field splitting. The dimethylamino groups enhance electron donation, stabilizing Ni(II) intermediates in cross-coupling reactions. Steric bulk from aryl substituents can hinder substrate access, reducing catalytic turnover. Comparative studies with substituent-modified ligands (e.g., electron-withdrawing groups) isolate electronic vs. steric contributions .

Q. What strategies resolve contradictions in reported magnetic moments of bis[2-(dimethylamino)phenyl]azanide chloronickel across studies?

  • Methodological Answer : Discrepancies may arise from solvent-dependent aggregation or impurities. Reproducible magnetic susceptibility measurements require rigorously dried samples and SQUID magnetometry under controlled temperatures (2–300 K). Cross-validation with EPR and XAS (X-ray absorption spectroscopy) clarifies oxidation states and ligand-field effects. Computational modeling (CASSCF) reconciles experimental data with theoretical predictions .

Q. How can researchers distinguish between inner-sphere and outer-sphere electron transfer mechanisms in reactions mediated by this complex?

  • Methodological Answer : Kinetic isotope effects (KIEs) and mechanistic probes (e.g., radical traps) identify intermediate species. Inner-sphere pathways exhibit substrate-dependent rate constants and covalent adduct formation (observed via EXAFS). Outer-sphere mechanisms show minimal rate variation with ligand substitution. Comparative studies with analogous cobalt or palladium complexes isolate metal-specific behavior .

Data Analysis and Experimental Design

Q. What computational approaches predict the reactivity of bis[2-(dimethylamino)phenyl]azanide chloronickel in catalytic C–C bond formation?

  • Methodological Answer : DFT calculations (e.g., B3LYP/def2-TZVP) map transition states and activation barriers. Natural Bond Orbital (NBO) analysis quantifies ligand-to-metal charge transfer. Machine learning models trained on crystallographic databases (e.g., Cambridge Structural Database) predict steric parameters (%Vbur) to guide ligand design .

Q. How do solvent polarity and counterion choice affect the stability of bis[2-(dimethylamino)phenyl]azanide chloronickel in solution?

  • Methodological Answer : Stability is assessed via UV-Vis kinetics in solvents ranging from THF (low polarity) to DMF (high polarity). Counterions (e.g., Cl⁻ vs. PF₆⁻) influence solubility and ion pairing, monitored by conductivity measurements. Aggregation states are characterized using DOSY NMR or dynamic light scattering (DLS) .

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